Perphenazine hydrochloride

Description

Classification within Phenothiazine (B1677639) Derivatives

Perphenazine (B1679617) hydrochloride belongs to the piperazinyl subclass of phenothiazines. drugbank.comvtech.globalwikipedia.org This chemical structure distinguishes it from other phenothiazine derivatives, such as chlorpromazine (B137089), and contributes to its pharmacological profile. drugbank.comwikipedia.org Specifically, it is a propylpiperazine derivative of phenothiazine. medcentral.com The presence of the piperazine (B1678402) moiety is associated with a higher potency compared to phenothiazines without this group. drugbank.compharmacompass.com

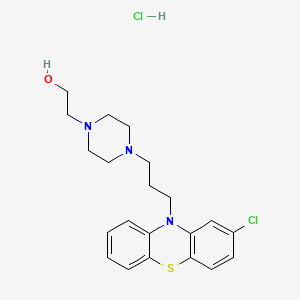

Chemically, it is identified as 4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-piperazineethanol hydrochloride. fda.gov Its molecular formula is C21H26ClN3OS. wikipedia.orgfda.gov

Role as a First-Generation Antipsychotic in Research Paradigms

As a first-generation antipsychotic (FGA), perphenazine has been a cornerstone in psychiatric research, particularly in studies focusing on schizophrenia and other psychotic disorders. cochrane.orgpacific.edu FGAs are primarily characterized by their mechanism of action, which involves the antagonism of dopamine (B1211576) D2 receptors. patsnap.comdrugbank.comportico.org Perphenazine is considered a high-potency FGA, being roughly ten to fifteen times more potent than chlorpromazine. drugbank.comwikipedia.org

Its established efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, has made it a standard comparator in clinical trials evaluating newer antipsychotic agents. patsnap.comwikipedia.org For instance, the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, a major independent trial, utilized perphenazine as a representative FGA to compare against several second-generation antipsychotics. nih.govnih.gov Research has also investigated its use in combination with other medications, such as antidepressants for agitated depression. wikipedia.org

Overview of Academic Research Trajectories for Perphenazine Hydrochloride

The academic research trajectory for this compound has evolved significantly since its development. Initial research in the late 1950s and 1960s focused on establishing its efficacy and clinical utility in treating psychosis. pacific.edu

Subsequent decades saw a shift towards comparative effectiveness research, where perphenazine was pitted against other FGAs and later, the emerging second-generation (atypical) antipsychotics. nih.govnih.govcochrane.org These studies often examined not only efficacy but also the comparative side effect profiles. A Cochrane review comparing perphenazine to low-potency FGAs found no significant difference in treatment response but noted a higher incidence of akathisia with perphenazine. nih.govcochrane.orgnih.gov

More recent research has explored its cost-effectiveness and its potential role in treatment-resistant schizophrenia. nih.gov Some studies have indicated that perphenazine may be a more cost-effective option with lower readmission rates compared to some newer antipsychotics like risperidone (B510). nih.gov Furthermore, research into long-acting injectable (LAI) formulations of perphenazine has suggested improved outcomes, such as a lower risk of rehospitalization, compared to its oral counterpart. cambridge.org The trajectory of research also includes investigations into its pharmacokinetics, including its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, which is subject to genetic polymorphism. fda.gov

Interactive Data Table: Key Research Findings on this compound

| Study/Review Focus | Key Finding | Comparator(s) | Reference |

| Potency | Perphenazine is 10-15 times more potent than chlorpromazine. | Chlorpromazine | drugbank.comwikipedia.org |

| Comparative Efficacy (vs. Low-Potency FGAs) | No significant difference in treatment response for schizophrenia. | Low-potency first-generation antipsychotics | nih.govcochrane.org |

| CATIE Study | Failed to demonstrate a significant advantage of newer antipsychotics over perphenazine in terms of extrapyramidal symptoms. | Olanzapine, quetiapine, risperidone, ziprasidone | nih.gov |

| Cost-Effectiveness | Perphenazine showed lower readmission rates and was more cost-effective than risperidone in a one-year follow-up. | Haloperidol, risperidone | nih.gov |

| Long-Acting Injection (LAI) vs. Oral | Perphenazine LAI was associated with a lower risk of rehospitalization compared to oral haloperidol. | Oral haloperidol | cambridge.org |

| Treatment-Resistant Schizophrenia | Showed a 58% treatment response rate, comparable to 59% for low-potency antipsychotics. | Low-potency antipsychotics | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

23221-95-6 |

|---|---|

Molecular Formula |

C21H27Cl2N3OS |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |

InChI Key |

ONDBZOZCVLIFKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |

Related CAS |

2015-28-3 |

Origin of Product |

United States |

Historical Perspectives in Pharmaceutical Research of Perphenazine Hydrochloride

Early Pharmacological Investigations and Discovery Context

Perphenazine (B1679617) hydrochloride, a derivative of phenothiazine (B1677639), emerged in the mid-20th century as a significant development in the field of psychopharmacology. researchgate.netmdpi.com Developed in the 1950s, it belongs to the first generation of antipsychotic medications, also known as typical antipsychotics. patsnap.comwebmd.com Its introduction followed the pioneering success of chlorpromazine (B137089), the first phenothiazine antipsychotic, which revolutionized the treatment of severe mental illnesses. researchgate.netiiarjournals.org Perphenazine was originally marketed in the United States as Trilafon and has been in clinical use for decades. wikipedia.org

The initial pharmacological investigations of perphenazine hydrochloride positioned it as a potent antipsychotic agent. drugbank.com Early studies quickly established that perphenazine is a high-potency antipsychotic, estimated to be 10 to 15 times more potent than chlorpromazine. drugbank.comcambridge.org This increased potency was a key characteristic that distinguished it from earlier phenothiazines.

A double-blind study published in 1957 provides insight into the early clinical research on perphenazine. nih.gov In this study, 20 male patients, the majority with chronic schizophrenia, were divided into a group treated with perphenazine and a control group receiving a placebo and chlorpromazine. nih.gov The results indicated a marked improvement in the perphenazine-treated group, with the researchers noting its relative freedom from significant side effects at the time. nih.gov

The chemical structure of perphenazine, specifically the piperazine (B1678402) side-chain, was a focal point of early research, as it was believed to contribute to its increased potency compared to other phenothiazine derivatives. drugbank.comnih.gov The hydrochloride salt form of perphenazine was developed to enhance its water solubility, making it more suitable for pharmaceutical preparations. ontosight.ai

Evolution of Research Interest in Piperazinyl Phenothiazines

The discovery and success of chlorpromazine spurred significant research into phenothiazine derivatives, leading to the development of the piperazinyl class, which includes perphenazine and fluphenazine (B1673473). nih.govresearchgate.net The primary structural difference in this class is the presence of a piperazine ring in the side chain attached to the nitrogen atom of the phenothiazine nucleus. drugbank.comnih.gov This structural modification was found to significantly increase the antipsychotic potency compared to the aliphatic and piperidine (B6355638) side-chain phenothiazines. drugbank.com

Research interest in piperazinyl phenothiazines like perphenazine grew rapidly due to their efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.comresearchgate.net Throughout the latter half of the 20th century, numerous studies were conducted to evaluate the effectiveness and delineate the pharmacological profile of perphenazine. wikipedia.orgnih.gov

Despite these limitations, perphenazine has remained a subject of research, particularly as a comparator in studies evaluating newer, second-generation (atypical) antipsychotics. cambridge.org For instance, it was used as a standard comparator in the influential Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE). cambridge.org This continued interest underscores its historical importance and its role as a benchmark in antipsychotic drug development.

Contributions to Neuropharmacological Understanding

The study of this compound and other piperazinyl phenothiazines has made significant contributions to the understanding of neuropharmacology, particularly the role of dopamine (B1211576) in psychotic disorders. The primary mechanism of action of perphenazine is the blockade of dopamine receptors in the brain, specifically the D2 subtype. patsnap.comdrugbank.compatsnap.com This antagonist activity at D2 receptors is central to its antipsychotic effects. patsnap.compatsnap.com

The "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopamine pathways contributes to psychotic symptoms, was substantially supported by the pharmacological actions of drugs like perphenazine. patsnap.com By demonstrating that blocking dopamine receptors could alleviate these symptoms, perphenazine and its congeners provided crucial evidence for this influential theory. patsnap.comwebmd.com

Further research into the pharmacology of perphenazine revealed its interaction with other neurotransmitter systems. It exhibits moderate affinity for serotonin (B10506) receptors and also has antagonist actions at histamine (B1213489) H1, cholinergic M1, and alpha-1 adrenergic receptors. patsnap.comamegroups.org This multi-receptor activity helps to explain its broader clinical profile. patsnap.com

The investigation of perphenazine's metabolism, primarily through the cytochrome P450 enzyme system (specifically CYP2D6), has also advanced the field of pharmacogenetics. cambridge.orgmedscape.com Understanding how genetic variations in these enzymes affect drug metabolism has led to a more personalized approach to antipsychotic therapy.

Interactive Data Table: Key Milestones in this compound Research

| Year | Milestone | Significance | Reference |

| 1950s | Development of Perphenazine | Introduction of a high-potency, first-generation antipsychotic. | patsnap.com |

| 1957 | First oral preparation available | Marked its entry into clinical practice. | nih.gov |

| 1957 | Early double-blind study published | Provided initial evidence of its efficacy in schizophrenia. | nih.gov |

| 1970s | Intravenous injection became available | Offered an alternative route of administration. | nih.gov |

| 2005 | Used as a comparator in the CATIE study | Solidified its role as a benchmark for comparing antipsychotic efficacy. | cambridge.org |

| 2015 | Cochrane systematic review | Highlighted limitations in the existing evidence base for perphenazine. | wikipedia.org |

Interactive Data Table: Receptor Binding Profile of Perphenazine

| Receptor | Action | Contribution to Clinical Effect | Reference |

| Dopamine D2 | Antagonist | Primary antipsychotic effect | patsnap.comdrugbank.compatsnap.com |

| Serotonin (5-HT2) | Moderate Antagonist | May contribute to overall efficacy | patsnap.comcambridge.org |

| Histamine H1 | Antagonist | Sedative effects | amegroups.org |

| Cholinergic M1 | Antagonist | Anticholinergic side effects | amegroups.org |

| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension | amegroups.org |

Chemical Structure and Synthetic Research Approaches for Perphenazine Hydrochloride

Chemical Characterization and Structural Features

Perphenazine (B1679617) hydrochloride is the dihydrochloride (B599025) salt of perphenazine, a first-generation antipsychotic agent from the piperazinyl-phenothiazine class. wikipedia.orgdrugs.com The core of its structure is a tricyclic phenothiazine (B1677639) system, where a thiazine (B8601807) ring is fused to two benzene (B151609) rings. brieflands.comnih.gov Key to its activity is a chlorine atom substituted at the C-2 position of the phenothiazine nucleus. nih.govegpat.com An electron-withdrawing group at this position is a common feature among potent phenothiazine antipsychotics. egpat.comif-pan.krakow.pl

Attached to the nitrogen atom (N-10) of the phenothiazine ring is a three-carbon propyl chain. nih.govegpat.com This specific chain length is crucial for its neuroleptic activity. if-pan.krakow.plslideshare.net The propyl chain connects the phenothiazine core to a piperazine (B1678402) ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The terminal nitrogen of the piperazine ring is substituted with a hydroxyethyl (B10761427) group (-CH₂CH₂OH). nih.gov The entire molecule, perphenazine, is then formulated as a hydrochloride salt to enhance its water solubility for pharmaceutical applications. ontosight.ai

Below is a table summarizing the key chemical properties of Perphenazine base.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | nih.gov |

| Molecular Formula | C₂₁H₂₆ClN₃OS | nih.govpharmaffiliates.com |

| Molecular Weight | 403.97 g/mol | nih.govpharmaffiliates.com |

| CAS Number | 58-39-9 | wikipedia.orgtargetmol.com |

| Chemical Class | Piperazinyl Phenothiazine | wikipedia.orgegpat.com |

Synthetic Pathways and Precursor Chemistry

The synthesis of perphenazine is a multi-step process that relies on the assembly of key precursor molecules. The central reaction is the alkylation of 2-chlorophenothiazine (B30676) at the N-10 position with a piperazine-containing side chain. google.com

Precursor Synthesis:

2-Chlorophenothiazine : This crucial precursor is typically synthesized through the cyclization of a substituted diphenylamine (B1679370). One common method involves the reaction of m-chloro diphenylamine with sulfur in the presence of a catalyst like iodine at elevated temperatures (110–150 °C). google.com The m-chloro diphenylamine itself can be generated from the reaction of 2-(3-chlorophenyl)aminobenzoic acid in the presence of iron. google.com Another approach involves the reaction of 2-aminobenzenethiol with 3,4-difluorobenzonitrile (B1296988) and ferric citrate. chemicalbook.com

1-(2-Hydroxyethyl)piperazine : This side-chain precursor can be synthesized through several routes. A patented method describes the simultaneous reductive alkylation and cyclization of monoethanolamine and diethanolamine (B148213) in a hydrogen atmosphere over a nickel-copper-chromium catalyst. google.com Other methods include reacting triethanolamine (B1662121) with ammonia (B1221849) over specific catalysts or the reaction of piperazine with ethylene (B1197577) oxide. google.comepo.org

Final Condensation Step:

Derivatization Research for Perphenazine Hydrochloride Analogs

Research into perphenazine analogs has been driven by the desire to understand structure-activity relationships (SAR) and to develop compounds with improved therapeutic profiles. nih.gov Modifications have been explored at three primary locations on the molecule: the phenothiazine ring, the alkyl side chain, and the terminal piperazine group. brieflands.comif-pan.krakow.pl

Phenothiazine Ring Modification : The substituent at the C-2 position is critical for activity. slideshare.net Replacing the chlorine with other electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been shown to increase antipsychotic potency in related phenothiazines. egpat.com

Alkyl Side Chain Modification : The three-carbon propyl linker between the phenothiazine N-10 and the piperazine nitrogen is considered optimal for neuroleptic activity. if-pan.krakow.pl Shortening or lengthening this chain can drastically reduce or alter the compound's pharmacological action. if-pan.krakow.pl

Piperazine Ring Modification : Changes to the substituent on the terminal piperazine nitrogen have also been investigated. These modifications can influence the compound's potency and side effect profile. acs.org

Synthetic challenges in creating these derivatives include managing multi-step reaction sequences and ensuring the regioselectivity of substitutions on the phenothiazine ring. researchgate.net For instance, creating new phenothiazine derivatives often requires the use of protecting groups and involves complex purification techniques to isolate the desired product. researchgate.netnih.gov

To address issues of patient compliance with daily oral medication, long-acting injectable (LAI) formulations were developed. nih.govdovepress.com These "depot" injections allow for slow release of the active drug over several weeks. nih.gov For perphenazine, this was achieved through the synthesis of a prodrug ester, perphenazine enanthate. dovepress.com

Perphenazine enanthate is synthesized by the esterification of the terminal hydroxyl group of perphenazine's hydroxyethyl side chain with enanthic acid (heptanoic acid) or, more commonly, its more reactive derivative, enanthoyl chloride. researchgate.net This reaction converts the polar hydroxyl group into a much more lipophilic (fat-soluble) enanthate ester. nih.gov

This increased lipophilicity is the key to its prolonged action. nih.gov When the ester is dissolved in a sterile oil vehicle (like sesame oil) and injected intramuscularly, it forms a depot in the muscle tissue. nih.govresearchgate.net Due to its poor water solubility, the drug leaches out very slowly from the oily reservoir into the surrounding aqueous environment. Once in circulation, endogenous enzymes called esterases hydrolyze the ester bond, releasing the active perphenazine molecule to exert its therapeutic effect over an extended period. nih.gov This formulation strategy was a significant area of research aimed at providing consistent medication levels and improving long-term treatment outcomes. cambridge.org

Advanced Analytical Methodologies for Perphenazine Hydrochloride

Chromatographic Techniques in Perphenazine (B1679617) Hydrochloride Analysis

Chromatography stands as a cornerstone for the analytical determination of perphenazine hydrochloride. The versatility of chromatographic methods allows for the separation, identification, and quantification of the parent compound and its related substances with high degrees of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely utilized technique for the analysis of this compound due to its high resolution, sensitivity, and adaptability. Method development and validation are critical steps to ensure the reliability of the analytical data generated.

Quantitative Determination in Biological Matrices (Pre-clinical)

The quantification of this compound in biological matrices such as plasma is crucial for preclinical pharmacokinetic studies. Reversed-phase HPLC (RP-HPLC) is a common approach for this purpose.

One developed HPLC method for analyzing perphenazine in rabbit plasma utilized a Microsorb-CN column with a mobile phase of 85:15 methanol (B129727) and 0.005 M ammonium (B1175870) acetate (B1210297) buffer. nih.gov With a flow rate of 1.6 ml/min and UV detection at 254 nm, the retention times for perphenazine and the internal standard, amitriptyline (B1667244) HCl, were 10.8 and 18.1 minutes, respectively. nih.gov This method demonstrated good recovery of over 80% for perphenazine concentrations ranging from 0.05 to 5 micrograms/ml in plasma. nih.gov

Another validated HPLC method for determining perphenazine (PPZ) in sheep plasma employed a 5 µm C18 column (125 mm x 4 mm). nih.gov The mobile phase consisted of acetonitrile (B52724) and an aqueous solution of H3PO4 and TBA, using an inverse gradient at a flow rate of 1.5 mL/min with UV detection at 258 nm. nih.govresearchgate.net This method was successfully applied to a pilot pharmacokinetic study in a ewe following subcutaneous administration. nih.gov

A gas chromatographic-mass spectrometric (GC-MS) method has also been developed for quantifying perphenazine in rabbit plasma. researchgate.net This method, which used a mixed-mode solid-phase extraction for sample purification, showed linearity over a range of 2-64 ng/ml and a lower limit of quantification of 2 ng/ml. researchgate.net

Table 1: HPLC Methods for Perphenazine in Biological Matrices

| Parameter | Method 1 (Rabbit Plasma) nih.gov | Method 2 (Sheep Plasma) nih.govresearchgate.net |

|---|---|---|

| Column | Microsorb-CN | 5 µm C18 (125 mm x 4 mm) |

| Mobile Phase | 85:15 Methanol/0.005 M Ammonium Acetate Buffer | Acetonitrile and aqueous H3PO4 and TBA (inverse gradient) |

| Flow Rate | 1.6 ml/min | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 258 nm |

| Internal Standard | Amitriptyline HCl | Not specified |

| Retention Time (Perphenazine) | 10.8 min | Not specified |

| Concentration Range | 0.05-5 µg/ml | Not specified |

| Recovery | >80% | Not specified |

Simultaneous Estimation with Co-formulated Research Compounds

Perphenazine is often formulated in combination with other drugs, such as amitriptyline. Therefore, analytical methods capable of simultaneously estimating both compounds are essential.

A new RP-HPLC method was developed for the simultaneous estimation of perphenazine and amitriptyline in bulk and pharmaceutical formulations. allmultidisciplinaryjournal.com This method utilizes a Develosil ODS HG-5 RP C18 column with an isocratic mobile phase of 0.2 M phosphate (B84403) buffer (pH 2) and acetonitrile (64:36% v/v). allmultidisciplinaryjournal.com With a flow rate of 1.0 mL/min and UV detection at 265 nm, the retention times for perphenazine and amitriptyline were 2.131 and 2.816 minutes, respectively. allmultidisciplinaryjournal.com The method was found to be linear in the concentration ranges of 6-14 µg/mL for perphenazine and 18-42 µg/mL for amitriptyline. allmultidisciplinaryjournal.com

Another RP-HPLC method for the simultaneous quantification of perphenazine (PPZ) and amitriptyline (AMT) employed a Phenomenex Gemini C18 column. sierrajournals.comajrconline.org The separation was achieved with a mobile phase of methanol and TEA buffer (65:35% v/v) at a flow rate of 1.0 mL/min and UV detection at 230 nm. sierrajournals.comajrconline.org This method demonstrated linearity in the ranges of 10–50 µg/mL for PPZ and 20–100 µg/mL for AMT. sierrajournals.comajrconline.org

A simple and selective liquid chromatographic method was also described for the determination of amitriptyline and perphenazine in bulk and pharmaceutical dosage forms. humanjournals.com This method used a C18 column with a mobile phase of 50 volumes of acetonitrile and 50 volumes of TEA buffer, with detection at 247 nm. humanjournals.com Linearity was observed in the range of 4-12 µg/ml for perphenazine. humanjournals.com

Table 2: Simultaneous HPLC Estimation of Perphenazine and Amitriptyline

| Parameter | Method 1 allmultidisciplinaryjournal.com | Method 2 sierrajournals.comajrconline.org | Method 3 humanjournals.com |

|---|---|---|---|

| Column | Develosil ODS HG-5 RP C18 | Phenomenex Gemini C18 | C18 |

| Mobile Phase | Phosphate Buffer (pH 2):Acetonitrile (64:36) | Methanol:TEA Buffer (65:35) | Acetonitrile:TEA Buffer (50:50) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection Wavelength | 265 nm | 230 nm | 247 nm |

| Retention Time (Perphenazine) | 2.131 min | Not specified | Not specified |

| Linearity Range (Perphenazine) | 6-14 µg/mL | 10-50 µg/mL | 4-12 µg/mL |

Stability-Indicating HPLC Methods for Degradation Product Analysis

Stability-indicating analytical methods are crucial for identifying and quantifying degradation products that may form during the manufacturing process or upon storage.

A stability-indicating liquid chromatographic method was developed to determine perphenazine and its sulfoxide (B87167) in various dosage forms. oup.com This method can detect and quantify perphenazine sulfoxide, which can form from the oxidation of perphenazine, particularly in liquid formulations. oup.com While tablets and injectables showed minimal to no sulfoxide, some syrup formulations exhibited levels as high as 11% before their expiration date. oup.com

Forced degradation studies on a combination of amitriptyline and perphenazine showed that perphenazine was relatively stable under various stress conditions, though some degradation was observed under acidic, basic, and oxidative stress. humanjournals.com The degradation products were well-resolved from the parent drug peak. humanjournals.com In another study, perphenazine was found to be susceptible to hydrolytic, oxidative, and photolytic stress conditions. humanjournals.com

Gas Chromatography (GC) for this compound and Metabolite Separation

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of perphenazine and its metabolites.

A GC method was developed for the determination of perphenazine and its main metabolite, perphenazine sulphoxide, in human plasma. nih.gov This method, utilizing an electron capture detector, was sensitive enough to measure concentrations down to 0.2 µg/l, which is sufficient for analyzing plasma from patients undergoing treatment. nih.gov The method showed no interference from co-administered drugs like nortriptyline (B1679971) or biperidine. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the analysis of pharmaceuticals. researchgate.net It is a sophisticated form of TLC with improved separation efficiency and detection limits. researchgate.netresearchgate.net

A stability-indicating HPTLC method has been developed and validated for the estimation of perphenazine in tablet dosage form. humanjournals.com The separation was achieved on pre-coated silica (B1680970) gel 60 GF254 plates with a mobile phase of Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v). humanjournals.com Densitometric analysis was performed at 258 nm, and the retention factor (Rf) was found to be 0.33 ± 0.07. humanjournals.com The method was linear in the concentration range of 200-1200 ng/band and was successfully used to quantify the drug in tablets. humanjournals.com Stress degradation studies showed that perphenazine was susceptible to all tested conditions, with a significant degradation product appearing under oxidative stress at an Rf of 0.64. humanjournals.com

Table 3: HPTLC Method for Perphenazine Analysis

| Parameter | HPTLC Method humanjournals.com |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 GF254 plates |

| Mobile Phase | Toluene: Ethyl acetate: Methanol (5: 3: 2, v/v/v) |

| Detection Wavelength | 258 nm |

| Retention Factor (Rf) | 0.33 ± 0.07 |

| Linearity Range | 200-1200 ng/band |

Spectrophotometric Techniques for this compound Research

Spectrophotometry offers a robust and accessible approach for the analysis of this compound. These methods are based on the principle that the molecule absorbs light at specific wavelengths, allowing for its detection and quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry is a fundamental technique for the analysis of this compound. The maximum absorbance (λmax) of perphenazine has been identified at 258.0 nm, which serves as a key parameter for its quantification. researchgate.net A simple, accurate, and precise absorption ratio method has been developed for the simultaneous estimation of amitriptyline HCl and perphenazine in combined tablet dosage forms. researchgate.net For this method, wavelengths of 240.0 nm (λmax of amitriptyline HCl) and an isoabsorptive point of 253.20 nm were selected. researchgate.net The linearity for perphenazine was established in the range of 2-12 μg/mL. researchgate.net

Another spectrophotometric method involves the use of the potassium ferricyanide (B76249)–Fe(III) system. In this method, perphenazine reduces Fe(III) to Fe(II), which then reacts with potassium ferricyanide to produce soluble Prussian blue. researchgate.net The resulting complex exhibits a maximum absorbance at 735 nm, and the amount of perphenazine can be calculated from this absorbance. researchgate.net This method demonstrates linearity in the concentration range of 0.05–25.00 μg/mL with a detection limit of 0.049 μg/mL. researchgate.net

Oxidative Derivatization for Spectrophotometric Analysis

Oxidative derivatization enhances the spectrophotometric analysis of perphenazine by converting it into a product with more favorable detection properties. One such method employs diperoxyazelaic acid as a derivatizing agent, which oxidizes perphenazine to its sulfoxide. dntb.gov.uauniv.kiev.uadntb.gov.uaresearchgate.net This reaction product is then used for the spectrophotometric determination of perphenazine dihydrochloride (B599025). univ.kiev.uadntb.gov.uaresearchgate.net The UV spectroscopic detection of the resulting sulfoxide has been shown to be robust and selective. univ.kiev.uaresearchgate.net This method allows for the determination of perphenazine dihydrochloride in the concentration range of 1–40 µg/mL, with a limit of quantification of 3.3 µg/mL. univ.kiev.uaresearchgate.netnuph.edu.ua The molar absorptivity of the S-oxidation product at 342 nm is 5.45·10³ L·mol⁻¹·cm⁻¹. nuph.edu.ua

Other oxidizing agents have also been utilized. For instance, a kinetic spectrophotometric method has been developed based on the oxidation of perphenazine with potassium persulphate in a sulfuric acid medium. nuph.edu.ua This method monitors the change in absorbance of an intermediate at 526 nm. nuph.edu.ua Similarly, reagents like Ce⁴⁺, Fe³⁺, [Fe(CN)₆]³⁻, and Au³⁺ can oxidize perphenazine to form colored radical cations or colorless sulfoxides. researchgate.net

Electrochemical Study and Detection of this compound

Electrochemical methods offer high sensitivity and selectivity for the determination of this compound. These techniques are based on the electrochemical oxidation of the perphenazine molecule at an electrode surface. tandfonline.com

A variety of modified electrodes have been developed to enhance the detection of perphenazine. One such method utilizes a gold electrode modified with a decanethiol self-assembled monolayer (SAM). researchgate.netdntb.gov.ua Perphenazine accumulates at the modified electrode and is oxidized at approximately 0.6 V (vs. saturated calomel (B162337) electrode). researchgate.net This method exhibits good selectivity and sensitivity, with linear ranges of 6x10⁻⁹–5x10⁻⁷ M and 5x10⁻⁷–5x10⁻⁶ M. researchgate.net

Another approach involves the use of a glassy carbon electrode modified with graphene oxide nanosheets in a phosphate buffer solution (pH 7.4). researchgate.net More recently, a highly sensitive electrochemical sensor based on Mn₃O₄ nanoparticles has been developed for the selective determination of perphenazine. researchgate.net This binder-free and cost-effective sensor demonstrated optimal performance at a physiological pH of 7.4. researchgate.net A ratiometric electrochemical sensor using a copper-coordinated molecularly imprinted polymer on silver nanoparticle-modified carbon cloth has also been reported, showing a linear response to perphenazine in the range of 1–700 nmol L⁻¹ with a detection limit of 0.43 nmol L⁻¹. researchgate.net

Mass Spectrometry in Metabolite Identification and Quantification Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of perphenazine and its metabolites in biological matrices. nih.govresearchgate.net The metabolic pathways of perphenazine in humans include sulfoxidation, N-dealkylation, cleavage of the piperazine (B1678402) ring, and glucuronic acid conjugation of the phenolic hydroxyl group. cgrb.org

Several LC-MS/MS methods have been developed for the simultaneous quantification of multiple antipsychotic drugs, including perphenazine, in plasma and blood. nih.govresearchgate.netuantwerpen.be These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection by MS/MS. researchgate.netuantwerpen.be For instance, one method for quantifying 30 antipsychotics in blood utilized liquid-liquid extraction with 1-chlorobutane. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been used for the quantification of perphenazine in urine samples. cgrb.org This method involves solid-phase extraction and derivatization to form trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis. cgrb.org A validated GC-MS method for perphenazine in otter urine had limits of detection and quantification of 1.2 and 3.5 ng/ml, respectively. cgrb.org

Method Validation and Quality Control in this compound Research

Method validation is a critical aspect of this compound research, ensuring that analytical methods are reliable, accurate, and reproducible. allmultidisciplinaryjournal.com Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). allmultidisciplinaryjournal.comhumanjournals.comajrconline.org Key validation parameters include specificity, accuracy, precision (intra-day and inter-day), linearity, robustness, and the limits of detection (LOD) and quantification (LOQ). allmultidisciplinaryjournal.comhumanjournals.comajrconline.org

For example, a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the simultaneous estimation of perphenazine and amitriptyline was validated for linearity in the concentration range of 10 - 50µg/mL for perphenazine. ajrconline.org The mean percentage recovery was found to be 100.37% for perphenazine, and the intra-day and inter-day precision were less than 2%. ajrconline.org Another RP-HPLC method showed linearity for perphenazine in the range of 6µg/mL to 14µg/mL, with an LOD of 0.4µg/mL and an LOQ of 0.12µg/mL. allmultidisciplinaryjournal.com

Similarly, a high-performance thin-layer chromatographic (HPTLC) method for perphenazine was validated and found to be linear in the concentration range of 200-1200 ng/band. humanjournals.com The accuracy of this method was confirmed by recovery studies, with percentage recoveries ranging from 99.44% to 99.66%. humanjournals.com Robustness was demonstrated by making intentional small changes to method parameters, with the relative standard deviation (%RSD) remaining below 2%. humanjournals.com

Compound Names

Molecular Pharmacology and Receptor Interactions of Perphenazine Hydrochloride

Neurotransmitter Receptor Binding Affinities and Selectivity

Perphenazine (B1679617) hydrochloride is a potent antagonist of dopamine (B1211576) receptors, with a particularly high affinity for the D2 subtype, which is strongly linked to its antipsychotic properties. drugbank.comnih.gov It also binds to D1 receptors, albeit with a lower affinity compared to D2 receptors. drugbank.com The blockade of D2 receptors in the mesolimbic pathway of the brain is a key mechanism of action for typical antipsychotic drugs like perphenazine. patsnap.com Research has shown that perphenazine has a strong binding affinity for D2 receptors, with a reported Ki value of approximately 0.14 nM. nih.gov Some studies have reported Ki values as low as 0.56 nM for D2 receptors and 0.43 nM for D3 receptors. medchemexpress.com This high affinity for D2 receptors is a hallmark of its potent antipsychotic activity. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| D1 | Variable, generally lower affinity than D2 | drugbank.com |

| D2 | 0.14 - 0.765 | nih.govtargetmol.com |

| D3 | 0.13 - 0.43 | medchemexpress.comtargetmol.com |

| D4 | 28.5 | targetmol.com |

In addition to its potent dopamine receptor antagonism, perphenazine hydrochloride also demonstrates significant affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype. patsnap.comguidetopharmacology.org The interaction with 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side effect profile. nih.gov Perphenazine's affinity for 5-HT2A receptors is relatively high, with reported Ki values in the range of 5.6 to 6 nM. medchemexpress.comtargetmol.com This dual antagonism of D2 and 5-HT2A receptors contributes to its complex pharmacological actions. nih.gov The blockade of 5-HT2A receptors may modulate the effects of dopamine blockade in certain brain regions. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 421 | targetmol.com |

| 5-HT2A | 5.6 | targetmol.com |

| 5-HT6 | 17 | targetmol.com |

| 5-HT7 | 23 | targetmol.com |

This compound exhibits potent antagonist activity at alpha-1 adrenergic receptors. patsnap.comapexbt.com This action is not directly related to its antipsychotic efficacy but can contribute to some of its side effects. The affinity of perphenazine for α1-adrenergic receptors is significant, with a reported Ki value of 10 nM for the α1A subtype. targetmol.comapexbt.com The blockade of these receptors can lead to vasodilation. patsnap.com

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| α1A | 10 | apexbt.com |

| α2A | 810.5 | apexbt.com |

| α2B | 104.9 | apexbt.com |

| α2C | 85.2 | apexbt.com |

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| H1 | 8 | targetmol.comapexbt.com |

This compound also possesses antagonist activity at muscarinic cholinergic receptors. apexbt.comncats.io While its affinity for these receptors is generally lower than for dopamine D2 and histamine (B1213489) H1 receptors, it is still significant enough to contribute to certain side effects. nih.govnih.gov The reported Ki value for the M3 muscarinic receptor is 1848 nM, and for the M1 receptor, it is approximately 1.5 µM. apexbt.comncats.io

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| M1 | 1500 | ncats.io |

| M3 | 1848 | apexbt.com |

Postsynaptic Receptor Antagonism Mechanisms

This compound, a piperazinyl phenothiazine (B1677639), exerts its primary pharmacological effects through the antagonism of various postsynaptic receptors in the central nervous system. drugbank.comnih.gov Its antipsychotic activity is predominantly attributed to its ability to block dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. pediatriconcall.compatsnap.comyoutube.com This blockade helps to alleviate the positive symptoms of psychosis. patsnap.com Perphenazine is a potent antagonist of both dopamine D1 and D2 receptors. drugbank.comnih.gov In addition to its high affinity for dopamine receptors, perphenazine also demonstrates significant antagonistic activity at several other key neurotransmitter receptors, contributing to its broad pharmacological profile. nih.govpatsnap.com

The compound exhibits antagonist actions at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with strong D2 receptor blockade. patsnap.comnih.gov Furthermore, this compound acts as an antagonist at alpha-1 adrenergic receptors, which can lead to effects such as orthostatic hypotension. nih.govpatsnap.comncats.io Its antagonism of histamine H1 receptors is associated with sedative effects. patsnap.comncats.io Perphenazine also possesses moderate anticholinergic (muscarinic receptor blocking) activity. nih.gov The complex interaction of perphenazine with this array of receptors underscores the multifaceted nature of its clinical actions. nih.gov

| Receptor Subtype | Action | Ki (nM) |

| Dopamine D2 | Antagonist | 0.56 medchemexpress.com |

| Dopamine D3 | Antagonist | 0.43 medchemexpress.com |

| Serotonin 5-HT2A | Antagonist | 6 medchemexpress.com |

| Alpha-1A Adrenergic | Antagonist | - |

| Histamine H1 | Antagonist | - |

| Muscarinic M1 | Antagonist | - |

Ki values represent the dissociation constant for binding, with lower values indicating higher binding affinity.

Allosteric Modulation and Receptor Signaling Pathway Investigations

Current research primarily focuses on the orthosteric antagonist properties of perphenazine at various receptors. While the term "allosteric modulation" is not prominently featured in the primary literature concerning perphenazine's direct mechanism, its downstream effects on signaling pathways are a key area of investigation.

The antagonism of dopamine D1 and D2 receptors by perphenazine directly interferes with dopamine-mediated neurotransmission. nih.gov The binding of perphenazine to alpha-adrenergic receptors has been shown to be linked to G protein-coupled signaling cascades that activate the phosphatidylinositol-calcium second messenger system. drugbank.comnih.gov This modulation of intracellular signaling pathways is a critical aspect of its pharmacological action beyond simple receptor blockade. Further research is needed to fully elucidate any potential allosteric effects perphenazine may have on its target receptors and the subsequent intricate changes in receptor signaling.

Intracellular Target Interactions

Beyond its effects on cell surface receptors, this compound has been shown to interact with key intracellular proteins, influencing cellular function.

In vitro studies have demonstrated that perphenazine can act as a reversible inhibitor of the enzyme glutamate (B1630785) dehydrogenase (GDH). nih.govnih.gov The mechanism of inhibition is complex; it is described as a mixed-type inhibition concerning the substrate 2-oxoglutarate and competitive with respect to the coenzyme NADH. nih.gov Research indicates that perphenazine binds to a site on the GDH enzyme that is distinct from the catalytic site where NADH binds. nih.gov Perphenazine's inhibitory effect on GDH is influenced by factors such as pH and ionic strength. nih.gov While this enzymatic inhibition has been characterized in laboratory settings, its direct clinical significance in the context of perphenazine's therapeutic actions remains a subject of ongoing investigation. nih.gov

Receptor Binding Profiles of this compound Metabolites (e.g., N-dealkylperphenazine, 7-hydroxyperphenazine)

N-dealkylperphenazine has demonstrated a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors. nih.govresearchgate.net This binding profile is of interest as it resembles that of some atypical antipsychotic agents. nih.gov In contrast, both the parent compound, perphenazine, and its other major metabolite, 7-hydroxyperphenazine (B3061111), exhibit a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors. nih.govresearchgate.net Despite the intriguing in vitro profile of N-dealkylperphenazine, its in vivo contribution to the clinical effects of perphenazine may be limited by its lower potency at these receptors compared to the parent drug. nih.gov

| Compound | Primary Receptor Affinity |

| Perphenazine | Dopamine D2 > Serotonin 5-HT2A nih.govresearchgate.net |

| N-dealkylperphenazine (DAPZ) | Serotonin 5-HT2A > Dopamine D2 nih.govresearchgate.net |

| 7-hydroxyperphenazine | Dopamine D2 > Serotonin 5-HT2A nih.govresearchgate.net |

Metabolism and Pre Clinical Pharmacokinetics of Perphenazine Hydrochloride

Metabolic Pathways and Enzyme Systems

The metabolism of perphenazine (B1679617) is a complex process occurring predominantly in the liver, involving multiple biochemical transformations. drugbank.comnih.govresearchgate.net This extensive hepatic metabolism is a key determinant of its pharmacokinetic profile. patsnap.comnih.gov

Perphenazine undergoes extensive biotransformation in the liver through several primary pathways. fda.gov These include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comnih.govresearchgate.net In preclinical studies using rat liver microsomes, N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation have all been observed as significant metabolic reactions. researchgate.net The resulting metabolites, such as sulfoxides and glucuronidated forms, are generally considered to be devoid of clinical activity. researchgate.net

Sulfoxidation: This process involves the oxidation of the sulfur atom within the phenothiazine (B1677639) ring structure, leading to the formation of metabolites like perphenazine sulfoxide (B87167). researchgate.netnih.gov

Hydroxylation: Aromatic hydroxylation, particularly at the 7-position of the phenothiazine ring, is a key pathway, resulting in the creation of 7-hydroxyperphenazine (B3061111). fda.govtaylorandfrancis.com

Dealkylation: This involves the removal of the N-hydroxyethyl group from the piperazine (B1678402) side chain, producing metabolites such as N-dealkylperphenazine. researchgate.netnih.gov N-dealkylation is considered a major metabolic pathway for the drug. nih.gov

Glucuronidation: Hydroxylated metabolites, such as 7-hydroxyperphenazine, can be further conjugated with glucuronic acid, a process that increases water solubility and facilitates excretion. nih.govresearchgate.netresearchgate.net

The metabolism of perphenazine is mediated by the cytochrome P450 (CYP) superfamily of enzymes. omicsonline.orgresearchgate.net The CYP2D6 isoenzyme plays a primary and crucial role in its metabolism. fda.govtaylorandfrancis.comomicsonline.orgresearchgate.net Perphenazine is a known substrate for CYP2D6 and also acts as a potent competitive inhibitor of this enzyme. omicsonline.orgnih.gov

While CYP2D6 is central, other isoforms are also involved, particularly in specific metabolic pathways. In vitro studies using human liver microsomes have shown that the N-dealkylation of perphenazine is mediated by multiple CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.gov At therapeutically relevant concentrations, CYP3A4 may account for approximately 40% of N-dealkylation, with CYP1A2, CYP2C19, and CYP2D6 each contributing about 20-25%. nih.gov However, it is suggested that other metabolic pathways not related to N-dealkylation may depend more heavily on CYP2D6, explaining the significant in vivo role of this enzyme. nih.gov

| CYP Isoform | Estimated Contribution to N-dealkylation | Apparent Km (µM) |

|---|---|---|

| CYP3A4 | ~40% | 7.9 |

| CYP1A2 | ~20-25% | 1-2 |

| CYP2C19 | ~20-25% | 14 |

| CYP2D6 | ~20-25% | 1-2 |

Data derived from in vitro studies on human liver microsomes. nih.gov

The pharmacokinetics of perphenazine are significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. nih.govfda.gov Individuals can be classified based on their CYP2D6 activity, ranging from "poor metabolizers" (PMs), who have little to no enzyme activity, to "extensive metabolizers" (EMs), who have normal activity. nih.govfda.gov This genetic variability leads to considerable interindividual differences in metabolic rates. nih.gov

In preclinical contexts and human studies, it has been established that poor metabolizers of CYP2D6 process perphenazine more slowly, resulting in higher plasma concentrations of the parent drug compared to extensive metabolizers. nih.govfda.gov For instance, a study on human volunteers demonstrated that peak serum concentrations and the area under the curve (AUC) for perphenazine were significantly higher in poor hydroxylators of debrisoquine (B72478) (a marker for CYP2D6 activity) compared to rapid hydroxylators. nih.gov This suggests that the disposition of perphenazine covaries with this polymorphic enzyme activity. nih.gov Racial differences in CYP2D6 polymorphism frequencies can also be a confounding factor in its clearance. nih.gov

Metabolite Identification and Characterization (Pre-clinical Focus)

Preclinical and clinical studies have identified several key metabolites of perphenazine. fda.govtaylorandfrancis.com The principal metabolites include:

7-hydroxyperphenazine: Formed via hydroxylation of the phenothiazine ring, this metabolite's activity is comparable to the parent drug in vitro. fda.govtaylorandfrancis.com Peak concentrations of 7-hydroxyperphenazine are typically observed 2 to 4 hours after administration. fda.govnih.gov

Perphenazine sulfoxide (PPZ-SO): A product of the sulfoxidation pathway. researchgate.netnih.gov In human studies, PPZ-SO appears quickly in plasma after intravenous administration, though in low concentrations. nih.gov Following continuous oral medication, a high PPZ-SO to perphenazine ratio is observed, suggesting a significant first-pass effect. nih.gov

N-dealkylperphenazine (DAPZ): This is a primary metabolite resulting from dealkylation. researchgate.netnih.gov In vivo, DAPZ is often present at concentrations 1.5 to 2 times higher than that of the parent drug. researchgate.netnih.gov In vitro binding studies have shown that DAPZ has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that contrasts with perphenazine itself. nih.gov

Further degradation of the piperazine ring can lead to the formation of γ-(phenothiazinyl-10)-propylamine and its substituted analogues, which have been identified in the urine of rats treated with perphenazine. researchgate.net

| Metabolite | Metabolic Pathway | Key Characteristics |

|---|---|---|

| 7-hydroxyperphenazine | Hydroxylation | Activity comparable to parent drug in vitro. taylorandfrancis.com |

| Perphenazine sulfoxide (PPZ-SO) | Sulfoxidation | High ratio to parent drug after oral dose suggests first-pass metabolism. nih.gov |

| N-dealkylperphenazine (DAPZ) | Dealkylation | Found at higher concentrations than parent drug in vivo. researchgate.netnih.gov |

Absorption and Distribution Studies in Animal Models

Phenothiazines like perphenazine are generally well-absorbed from the gastrointestinal tract, though absorption can be erratic following oral administration. nih.gov Perphenazine is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has poor aqueous solubility but high permeability. taylorandfrancis.comingentaconnect.com Its highly lipophilic nature can lead to dissolution becoming a rate-limiting step for absorption. taylorandfrancis.com

In animal models, the pharmacokinetic behavior has been characterized. A study in rabbits using orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-ß-cyclodextrin inclusion complex showed faster absorption and a higher peak concentration (Cmax) compared to conventional tablets. ingentaconnect.com The time to reach peak concentration (Tmax) was 1.04 hours for the ODT formulation versus 3.83 hours for the conventional tablet. ingentaconnect.com

Another study in male Wistar rats evaluated perphenazine-loaded solid lipid nanoparticles (SLNs) administered orally. nih.gov This formulation significantly increased the mean residence time and half-life in both plasma and brain homogenates compared to a standard perphenazine suspension, indicating that such nanocarriers can alter the drug's absorption and distribution profile. nih.gov

Perphenazine's oral bioavailability is limited by its extensive first-pass metabolism in the liver. patsnap.comnih.gov While human data often cites a bioavailability of approximately 40%, values as low as 20% have also been reported. drugbank.comnih.govnih.govwikipedia.org

Preclinical studies in animal models confirm this characteristic and demonstrate how formulation can influence bioavailability.

Rabbits: In a study comparing orally disintegrating tablets to conventional tablets in rabbits, the relative bioavailability of the ODT formulation was significantly higher, with the area under the curve from time 0 to infinity (AUC0-∞) being 126.37% of the conventional tablet. ingentaconnect.com

Rats: In a study using Wistar rats, the administration of perphenazine in solid lipid nanoparticles resulted in a 2-fold increase in relative bioavailability compared to a standard perphenazine suspension. nih.gov

| Species | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability Improvement |

|---|---|---|---|---|---|

| Rabbit | Conventional Tablet | 62.71 | 3.83 | 400.12 | - |

| Rabbit | Orally Disintegrating Tablet (ODT) | 82.86 | 1.04 | 505.00 | 26.4% vs. Conventional |

| Rat | Suspension | - | - | - | - |

| Rat | Solid Lipid Nanoparticles (SLN) | - | - | - | ~100% (2-fold) vs. Suspension |

Data derived from studies in rabbits ingentaconnect.com and rats. nih.gov Dashes indicate data not provided in the source.

Tissue Distribution, Including Brain Penetration Studies

In pre-clinical investigations, perphenazine hydrochloride demonstrates extensive distribution into various tissues following administration. A key characteristic of the compound is its ability to effectively cross the blood-brain barrier (BBB), a critical feature for a centrally acting agent.

Studies in animal models have confirmed significant brain uptake. For instance, research conducted in male Wistar rats evaluated the brain distribution of perphenazine administered as a standard suspension versus a solid lipid nanoparticle (SLN) formulation. The results indicated that the SLN formulation led to a 16-fold increase in brain distribution compared to the perphenazine suspension, highlighting that the extent of brain penetration can be substantially influenced by the delivery system. nih.gov

While specific tissue concentration data for perphenazine is limited in available literature, studies on closely related phenothiazine antipsychotics provide valuable insights. In a study involving the related compound fluphenazine (B1673473) in rats, the drug was found to be 10- to 27-fold higher in various brain regions than in plasma. nih.gov This same study noted that the liver contained the highest concentrations of the parent drug and its metabolites among the tissues assayed, which also included kidney and fat. nih.gov This pattern of high accumulation in the liver and brain relative to plasma is characteristic of lipophilic drugs like phenothiazines.

| Animal Model | Key Finding | Reference |

|---|---|---|

| Male Wistar Rats | Brain distribution was increased 16-fold with a solid lipid nanoparticle (SLN) formulation compared to a suspension. | nih.gov |

| Rats (Fluphenazine Study) | Concentrations in brain regions were 10- to 27-fold higher than in plasma. Liver showed the highest concentration of all tissues measured. | nih.gov |

Elimination Kinetics in Pre-clinical Models

The elimination of this compound from the body involves metabolic transformation and excretion, processes that have been characterized in various pre-clinical species.

The elimination half-life of perphenazine in animal models has been shown to be dependent on its formulation. A study in male Wistar rats demonstrated that when perphenazine was administered as a solid lipid nanoparticle (PPZ-SLN) formulation, its half-life (t½) was significantly increased in both plasma and brain homogenate compared to a standard perphenazine suspension. nih.gov This suggests that the rate of elimination from the body and the central nervous system can be modified by the drug delivery vehicle.

| Animal Model | Formulation Comparison | Outcome | Reference |

|---|---|---|---|

| Male Wistar Rats | Solid Lipid Nanoparticle (SLN) vs. Suspension | The half-life of the SLN formulation was significantly longer in both plasma and brain tissue. | nih.gov |

Pre-clinical studies indicate that perphenazine and its metabolites are eliminated from the body through both renal and fecal routes, with biliary excretion into the feces being the predominant pathway for this class of compounds.

In a study using male rats that received an oral dose of 10 mg/kg of perphenazine, a relatively small fraction of the dose was recovered in the urine. researchgate.net Within the first 12 hours post-administration, approximately 1.8% to 4% of the dose was excreted renally, primarily in the form of the sulfoxide and the N-dealkylated sulfoxide metabolites. researchgate.net

To understand the complete excretion profile, data from related phenothiazines is informative. In studies with the compound fluphenazine, dogs and monkeys excreted the majority of an oral dose in the feces (75-89% in dogs and 56-69% in monkeys), with urinary excretion accounting for a much smaller percentage (2-4% in dogs and 12-19% in monkeys). researchgate.net Furthermore, after intravenous administration to a dog, 62% of the dose was recovered in the bile, confirming that extensive biliary excretion is the primary mechanism leading to the high percentage of the drug eliminated via the feces. researchgate.net

Drug-Drug Interaction Studies (Pre-clinical Pharmacokinetic Focus)

Pre-clinical in vitro studies, primarily using human liver microsomes, have been instrumental in identifying the mechanisms behind potential pharmacokinetic drug-drug interactions involving perphenazine. These studies focus on the compound's metabolism by cytochrome P450 (CYP) enzymes and its potential to inhibit these enzymes.

Perphenazine metabolism, specifically the major pathway of N-dealkylation, is mediated by several CYP isoforms. Key contributors to this process have been identified as CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.gov

Of significant note is perphenazine's potent inhibitory effect on CYP2D6. It acts as a competitive inhibitor of this enzyme, with studies determining its inhibition constant (Ki) to be approximately 0.8 µM. nih.gov This is a strong level of inhibition, comparable to that of known potent CYP2D6 inhibitors like quinidine. nih.gov Perphenazine also demonstrates moderate inhibition of CYP1A2 (Ki = 65.1 µM), while its inhibitory effects on CYP2C9, CYP2C19, and CYP3A4 are considered weak. nih.gov

These pre-clinical findings suggest a high potential for drug-drug interactions when perphenazine is co-administered with drugs that are substrates of CYP2D6. The inhibition of CYP2D6 by perphenazine could lead to decreased metabolism and consequently higher plasma concentrations of these other drugs, potentially increasing their therapeutic effects or risk of toxicity.

| CYP Isoform | Inhibition Potency | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| CYP2D6 | Potent | 0.8 µM | nih.gov |

| CYP1A2 | Moderate | 65.1 µM | nih.gov |

| CYP2C9 | Weak | >300 µM | nih.gov |

| CYP2C19 | Weak | >300 µM | nih.gov |

| CYP3A4 | Weak | >300 µM | nih.gov |

Pre Clinical Pharmacodynamic Investigations of Perphenazine Hydrochloride

Neurochemical Effects in Animal Models

Perphenazine (B1679617) hydrochloride, a piperazinyl phenothiazine (B1677639), exerts its primary effects within the central nervous system. drugbank.comfda.gov Pre-clinical animal studies have been fundamental in elucidating the neurochemical mechanisms that underpin its pharmacological profile. These investigations have largely focused on its interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

The principal mechanism of action for perphenazine is its potent antagonism of dopamine (B1211576) receptors. patsnap.com It binds to and inhibits the activity of both D1 and D2 dopamine receptor subtypes. drugbank.com This blockade is a central feature of its neuroleptic effects. In animal models, the antagonism of D2 receptors in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic-like properties. Dopamine is a critical neurotransmitter for modulating motor output and behavioral responses to rewards across various animal species. nih.gov By blocking these receptors, perphenazine effectively reduces the hyperactivity of dopamine pathways. patsnap.com The blockade of dopamine D2 receptors in the chemoreceptor trigger zone is also the primary mechanism for its anti-emetic effect. drugbank.com Studies in Japanese quail have shown that dopamine receptor blockade can lead to a decrease in reward expectation, indicating an alteration in the evaluation of stimuli. frontiersin.org

In vitro binding assays using isolated human receptors expressed in transfected cell lines have quantified the affinity of perphenazine for these receptors. These studies confirm a higher affinity for dopamine D2 receptors compared to other receptor types, which is consistent with its classification as a typical antipsychotic agent. nih.gov

| Receptor Subtype | Action of Perphenazine | Reference |

| Dopamine D1 | Antagonist | drugbank.com |

| Dopamine D2 | Antagonist | drugbank.compatsnap.com |

This table summarizes the primary actions of Perphenazine on dopamine receptor subtypes.

While perphenazine's primary activity is centered on the dopaminergic system, it also interacts with serotonergic pathways. Serotonergic neurotransmission is an evolutionarily conserved system involved in regulating social and other behaviors. nih.gov In vitro competition-binding analyses have demonstrated that perphenazine exhibits a higher affinity for dopamine D2 receptors than for serotonin (B10506) 5-HT2A receptors. nih.gov

| Compound | Primary Receptor Affinity | Reference |

| Perphenazine | Dopamine D2 > Serotonin 5-HT2A | nih.gov |

| n-dealkylperphenazine (DAPZ) | Serotonin 5-HT2A > Dopamine D2 | nih.gov |

This table compares the receptor affinity profiles of Perphenazine and its primary metabolite.

Behavioral Pharmacology in Animal Models

The neurochemical effects of perphenazine hydrochloride translate into observable behavioral changes in animal models. These studies are crucial for characterizing its antipsychotic potential and its impact on various central nervous system functions.

Perphenazine significantly impacts motor activity in animal models. As a neuroleptic, it generally reduces spontaneous motor activity and moderates excitement. vtech.global Studies in rats have specifically examined the effects of centrally acting drugs, including perphenazine, on exploratory behavior. nih.gov Administration of the compound typically leads to a dose-dependent decrease in exploratory locomotion. This reduction in movement is a hallmark of the central nervous system depression characteristic of phenothiazines.

In a study investigating the effects of long-acting neuroleptics in goats, perphenazine did not significantly alter mean daily activity compared to control injections at various ambient temperatures. nih.gov This suggests that while it has calming effects, it may not impair general physical activity under certain conditions. nih.gov In studies on mice with a model of amyotrophic lateral sclerosis, perphenazine treatment did not result in an improvement in motor function as measured by Rotarod and grid tests. researchgate.net

Stereotypy—repetitive, unvarying behaviors—can be induced in animal models by dopamine agonists. The ability of an antipsychotic to block this stereotypy is often used as a predictor of its efficacy. Perphenazine, through its dopamine receptor antagonism, is effective at inhibiting such behaviors.

Perphenazine has been shown to modulate learned behaviors in animal models. A key test for neuroleptic activity is the inhibition of conditioned avoidance responding (CAR). nih.gov In this paradigm, an animal learns to avoid an unpleasant stimulus by responding to a preceding signal. Dopamine D2 antagonists like perphenazine effectively inhibit this conditioned response at doses lower than those required to suppress the escape response, which is indicative of antipsychotic activity rather than simple motor impairment. nih.gov

In studies with rhesus monkeys trained to self-administer cocaine, pretreatment with perphenazine demonstrated a capacity to antagonize some of cocaine's effects. nih.gov At certain doses, it increased the rate of cocaine self-administration, potentially as the animals sought to overcome the dopamine receptor blockade, while higher doses decreased the rate of self-administration. nih.gov This indicates a clear modulation of a powerful conditioned response. nih.gov The substitution of perphenazine for cocaine resulted in very low rates of responding, showing it does not act as a positive reinforcer itself. nih.gov

| Animal Model | Behavioral Test | Effect of Perphenazine | Reference |

| Rats | Exploratory Behavior | Decreased exploration | nih.gov |

| Rhesus Monkeys | Cocaine Self-Administration | Antagonized cocaine's reinforcing effects | nih.gov |

| General | Conditioned Avoidance Responding | Inhibition of conditioned response | nih.gov |

This table provides a summary of Perphenazine's effects in various behavioral pharmacology models.

The central nervous system effects of perphenazine make it a valuable tool for chemical restraint in veterinary medicine. journals.co.zanih.gov As a phenothiazine derivative, it induces a state of calming and makes the animal relatively indifferent or oblivious to its surroundings. vtech.globaljournals.co.za This is particularly useful for diagnostic and clinical procedures, as well as for managing animals during transport or adapting them to confinement. vtech.globaljournals.co.za

In veterinary models, particularly with horses and wild animals, long-acting formulations of perphenazine are used to produce tranquilization for extended periods. journals.co.zanih.gov For example, in a study on two Arabian horse stallions with behavioral problems, perphenazine enanthate administered intramuscularly had a tranquilizing effect that lasted for 30 days, facilitating corrective training. nih.gov The primary application is to reduce anxiety, hostility, and aggression without causing deep sedation or anesthesia. vtech.globalcabidigitallibrary.org Animals treated with perphenazine show decreased motor activity and reduced fear of humans, which aids in handling and management. vtech.global This state of neurolepsis is achieved through its actions at various levels of the central nervous system, with a particular impact on the hypothalamus. fda.govjournals.co.za

Cellular and Molecular Responses to this compound in Vitro

Cellular Viability and Proliferation Assays

This compound has demonstrated significant effects on the viability and proliferation of various cell types in vitro, with its cytotoxic activity being largely concentration-dependent. nih.govpediatriconcall.com Studies across different cell lines, including cancer cells and normal human melanocytes, have established that perphenazine can induce a loss in cell viability. nih.govwikipedia.orgselleckchem.com

In studies utilizing human glioblastoma multiforme (U-87 MG) cells, perphenazine induced a dose-dependent reduction in cell viability. nih.govfda.gov Treatment for 24 hours with perphenazine at concentrations of 0.5, 1.0, 5.0, and 10.0 μM resulted in a viability loss of 32%, 54.5%, 82.1%, and 92.2%, respectively. nih.gov The calculated EC₅₀ value (the concentration that causes a 50% loss in cell viability) for perphenazine in this cell line was determined to be 0.98 μM. nih.govfda.gov

Investigations on normal human melanocytes (HEMn-DP) also revealed a concentration-dependent loss in cell viability upon exposure to perphenazine. selleckchem.com While lower concentrations (0.0001 to 0.01 µM) had no significant effect, higher concentrations led to a progressive loss of viability. selleckchem.com For this cell line, the EC₅₀ value for perphenazine was calculated to be 2.76 μM. wikipedia.orgselleckchem.com Further research has identified perphenazine as a potential agent for repurposing in cancer therapy due to its cytotoxic effects on various cancer cell lines, including those of the lung, breast, colon, and brain. nih.govpediatriconcall.com

| Perphenazine Concentration (μM) | Cell Viability Loss (%) |

|---|---|

| 0.1 | No significant loss |

| 0.5 | 32.0% |

| 1.0 | 54.5% |

| 5.0 | 82.1% |

| 10.0 | 92.2% |

Oxidative Stress Modulation and Antioxidant Enzyme Activity

Pre-clinical in vitro research indicates that this compound can modulate the antioxidant defense system in cells, particularly at higher concentrations. wikipedia.org Studies on normal human melanocytes have shown that exposure to perphenazine can lead to a depletion of the cells' antioxidant status, suggesting an induction of oxidative stress. wikipedia.orgresearchgate.net

This effect was investigated by measuring the intracellular level of hydrogen peroxide (H₂O₂) and the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). wikipedia.orgresearchgate.net At higher analyzed concentrations, perphenazine treatment resulted in alterations in the activity of these enzymes, contributing to a state of oxidative stress within the melanocytes. wikipedia.org The disruption of the cellular redox balance is a significant molecular response to the compound. wikipedia.orgresearchgate.net

Tyrosinase Activity and Melanin (B1238610) Content Studies

This compound has been shown to influence melanogenesis in vitro by affecting tyrosinase activity and melanin content in normal human melanocytes. nih.gov Research demonstrated that perphenazine at concentrations of 1.0 μM and 3.0 μM decreased the melanin content in melanocytes by 10.6% and 12.1%, respectively, after a 24-hour treatment period. nih.gov Concentrations ranging from 0.0001 to 0.1 µM did not have a discernible impact on melanin levels. nih.gov

The reduction in melanin content was correlated with a decrease in the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.gov The study concluded that at concentrations of 1.0 µM and higher, perphenazine suppresses melanogenesis in normal human melanocytes, likely through an inhibitory effect on tyrosinase activity. nih.gov This inhibitory action on melanization processes highlights a specific molecular interaction of perphenazine within pigmented cells. wikipedia.org

| Perphenazine Concentration (μM) | Decrease in Melanin Content (%) |

|---|---|

| 0.0001 - 0.1 | No significant impact |

| 1.0 | 10.6% |

| 3.0 | 12.1% |

Developmental and Reproductive Toxicity Research in Animal Models (e.g., Teratogenic Studies)

Animal studies have been conducted to investigate the potential developmental and reproductive toxicity of perphenazine. Research in rats has indicated that perphenazine can affect the early stages of pregnancy. nih.gov When administered at doses of 10–50 mg/kg per day during early gestation, perphenazine was found to delay nidation (the implantation of the embryo into the uterine wall). nih.gov Doses up to 20 mg/kg per day from days 1-7 of pregnancy resulted in prolonged gestation, though the mothers and their offspring were reported to be apparently normal. nih.gov The delay in implantation could be reversed by the co-administration of estradiol, suggesting that perphenazine may interfere with estrogen release from the ovaries. nih.gov

Teratogenicity studies in animals have shown a dose-dependent effect. nih.gov At doses equivalent to 1.5 and 14 times the typical human dose, no increased risk of birth defects was observed. nih.gov However, at significantly higher doses, ranging from 30 to 300 times the human dose, an increased incidence of birth defects was reported. nih.gov The observed anomalies included cleft palate, retrognathia (a recessed lower jaw), and micromelia (abnormally small limbs). nih.gov

Computational and Theoretical Studies of Perphenazine Hydrochloride

Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

Structure-Activity Relationship (SAR) analysis for phenothiazine (B1677639) derivatives like perphenazine (B1679617) aims to identify the key chemical features responsible for their biological activity. These studies are crucial for designing more potent and selective molecules. The antipsychotic effects of phenothiazines are linked to their ability to block dopamine (B1211576) receptors in the brain, and SAR studies reveal how specific structural modifications influence this activity. nih.gov

Key findings from SAR analyses of phenothiazines include:

The Phenothiazine Ring System: The tricyclic phenothiazine core is essential for activity.

Substitution at Position 2: The nature of the substituent at the 2-position of the phenothiazine ring is critical for potency. A trifluoromethyl group generally confers greater potency than a chlorine atom, which is present in perphenazine. nih.gov This is due to favorable van der Waals interactions that help the molecule adopt a conformation that mimics dopamine. nih.gov

The Side Chain: The length and composition of the alkylamino side chain at position N-10 significantly impact activity. Phenothiazines with a piperazine (B1678402) ring in the side chain, such as perphenazine, exhibit enhanced activity compared to those with simple alkylamino chains. nih.gov The presence of a hydroxyethyl (B10761427) group on the piperazine ring can further increase potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models build upon these qualitative observations by creating mathematical equations that correlate structural descriptors with biological activity. ptfarm.pl For phenothiazine analogues, 2D-QSAR models can be generated to predict the pro-apoptotic or other cellular effects of new compounds. ptfarm.pl These predictive models use various physicochemical and topological descriptors to quantify molecular properties and relate them to a measured biological outcome, aiding in the rational design of new derivatives. ptfarm.pl

| Structural Feature | Influence on Activity | Example Modification |

|---|---|---|

| Substituent at C2 | Crucial for potency; electron-withdrawing groups increase activity. | -CF3 (e.g., Fluphenazine) is more potent than -Cl (Perphenazine). nih.gov |

| Side Chain at N10 | A three-carbon chain is optimal. | The propyl group in perphenazine is a common feature in potent phenothiazines. |

| Terminal Amine Group | Piperazine moiety enhances activity over simple alkylamines. | Perphenazine's piperazine ring contributes to its higher potency compared to promazine. nih.gov |

| Piperazine Substituent | Hydroxyethyl group can further increase potency. | The hydroxyethyl group on perphenazine's piperazine ring is a key feature. nih.gov |

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For perphenazine, docking studies are primarily focused on its interaction with the dopamine D2 receptor, its main pharmacological target. patsnap.comwikipedia.org Perphenazine is a potent D2 receptor antagonist, and understanding its binding mode is essential for explaining its antipsychotic effects. drugbank.comselleckchem.com

Simulations have shown that ligands like perphenazine bind within a pocket formed by the transmembrane helices of the D2 receptor. unict.it Key interactions often involve:

Ionic Bonds: An interaction between the protonated nitrogen atom in the piperazine side chain of perphenazine and an acidic residue in the receptor, such as an aspartate residue in transmembrane helix 3, which is a common anchoring point for dopaminergic ligands. unict.it

Hydrogen Bonds: Hydrogen bonds can form between the hydroxyethyl group of perphenazine and polar residues, like serine residues in helix 5, within the binding site. unict.it

Van der Waals and Hydrophobic Interactions: The tricyclic phenothiazine ring system engages in extensive hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket. nih.gov

These simulations help rationalize the high binding affinity of perphenazine for the D2 receptor and provide a structural basis for its antagonist activity. medchemexpress.comnih.gov Docking studies can also be used to predict the affinity of perphenazine for other receptors, such as serotonin (B10506) or adrenergic receptors, helping to explain its side-effect profile. selleckchem.comnih.gov

| Receptor Target | Binding Affinity (Ki) | Key Interacting Residues (Predicted) |

|---|---|---|

| Dopamine D2 Receptor | 0.56 nM medchemexpress.com | Aspartate (TM3), Serine (TM5), Phenylalanine (TM6) |

| Dopamine D3 Receptor | 0.43 nM medchemexpress.com | Aspartate (TM3), Serine (TM5), Phenylalanine (TM6) |

| Serotonin 5-HT2A Receptor | 6 nM medchemexpress.com | Aspartate, Serine, Phenylalanine |

| Alpha-1A Adrenergic Receptor | Binding confirmed, specific Ki varies. medchemexpress.com | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. dovepress.com MD simulations can be used to study the conformational flexibility of perphenazine and the stability of its binding to the D2 receptor. unict.itmatilda.science

Applications of MD simulations in the study of perphenazine hydrochloride include: